molecular formula C26H16N4O4 B8144138 2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B8144138
M. Wt: 448.4 g/mol
InChI Key: FNEQDBLEMUBBFJ-UHFFFAOYSA-N
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Description

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (referred to as DNI-2NH₂ in ) is a naphthalene diimide (NDI) derivative functionalized with para-aminophenyl groups at the 2,7-positions. This compound serves as a strong electron acceptor in covalent organic frameworks (COFs) due to its conjugated aromatic core and electron-deficient nature, which enhances charge separation in photocatalytic hydrogen production . The amino groups provide active sites for covalent bonding in COF synthesis, enabling structural tunability and improved optoelectronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,13-bis(4-aminophenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O4/c27-13-1-5-15(6-2-13)29-23(31)17-9-11-19-22-20(12-10-18(21(17)22)24(29)32)26(34)30(25(19)33)16-7-3-14(28)4-8-16/h1-12H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEQDBLEMUBBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 1,2-diaminobenzene to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines. Substitution reactions can result in a wide range of functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exhibits potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition.

Case Studies :

  • A study demonstrated that this compound selectively targets cancerous cells while sparing normal cells, indicating its potential for therapeutic use in cancer treatment .

Photophysical Properties

The compound is noted for its interesting photophysical properties. It can be utilized in the development of fluorescent probes for biological imaging and sensing applications. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time.

Applications :

  • Used as a fluorescent marker in live-cell imaging studies to monitor cellular dynamics .

Material Science

In materials science, this compound is explored for its potential in organic electronics and photovoltaics. The compound can be incorporated into polymer matrices to enhance electronic properties.

Research Findings :

  • Research indicates that incorporating this compound into polymer blends improves charge transport properties and stability of organic solar cells .
CompoundActivityMechanism
2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthrolineAnticancerDNA intercalation
Other CompoundsVariesVaries

Table 2: Photophysical Characteristics

PropertyValue
Absorption Max (nm)450
Emission Max (nm)520

Mechanism of Action

The mechanism of action of 2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and protein synthesis. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and related cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of DNI-2NH₂, their substituents, and applications:

Compound Substituents Key Properties/Applications Reference
DNI-2NH₂ 4-aminophenyl groups at 2,7-positions Photocatalytic hydrogen production via COFs; strong electron acceptor
CF₃-NDI , C₃F₇-NDI , C₄F₉-NDI () Trifluoroethyl, perfluoropropyl, perfluorobutyl at 2,7-positions Polymorphism-dependent optoelectronic properties; thermal stability in OLEDs
MM41 () Morpholino and N-methyl-piperazine groups at 2,7-positions Potent G-quadruplex binder; anticancer activity in pancreatic/lung cancer cell lines
NDI-C4F () Heptafluorobutyl groups at 2,7-positions Electron transport layer in perovskites; hydrophobic fluorine enhances device stability
CM03 () Morpholinopropyl and pyrrolidinylethylamino groups at 2,7,4-positions G-quadruplex targeting in pancreatic ductal adenocarcinoma; multi-pathway gene suppression
QN-302 () Morpholinopropyl, pyrrolidinylethylamino, and phenylpyrrolidinyl groups Downregulates S100P gene via G-quadruplex binding; antitumor activity
NDI-2Br () Bromine at 4,9-positions; 2-ethylhexyl at 2,7-positions Semiconducting polymers for carbon nanotube transistors; NIR-II absorption
2,7-Bis(2-hydroxyethyl)-NDI () Hydroxyethyl groups at 2,7-positions Solubility in polar solvents; potential for hydrogen bonding in supramolecular assemblies

Key Comparison Points

Electron-Accepting Capacity: DNI-2NH₂ exhibits superior electron-deficient behavior compared to fluorinated derivatives (e.g., NDI-C4F) due to its conjugated aromatic core and amino group coordination . Fluorinated analogs (CF₃-NDI, C₃F₇-NDI) prioritize thermal stability over charge transport efficiency . Brominated derivatives (NDI-2Br) show reduced electron affinity but enhanced solubility for polymer processing .

Biological Activity: DNI-2NH₂ lacks direct biological targeting, whereas morpholino/pyrrolidine-substituted NDIs (MM41, CM03, QN-302) exhibit potent G-quadruplex binding, suppressing oncogenes like BCL-2 and S100P . Fluorinated NDIs (NDI-C4F) are biologically inert but critical in optoelectronics .

Solubility and Processability: Hydroxyethyl and aminoethyl derivatives () enhance solubility in aqueous/polar media, enabling applications in sensors or drug delivery . Long alkyl chains (e.g., 2-octyldodecyl in NDI-OD, ) improve solubility in organic solvents for thin-film fabrication .

Thermal and Polymorphic Behavior :

  • Fluorinated NDIs (C₃F₇-NDI, C₄F₉-NDI) exhibit enantiotropic polymorphs with temperature-dependent stability, crucial for OLED performance .
  • Aryl-ether-substituted NDIs () display smectic phases and complex melting behavior, unlike the rigid COF-integrated DNI-2NH₂ .

Biological Activity

2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 49546-11-4) is a complex organic compound notable for its potential biological activities. This compound is part of a larger class of phenanthroline derivatives that have garnered interest due to their applications in medicinal chemistry and material science. The following sections will detail its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H16N4O4
  • Molecular Weight : 448.43 g/mol
  • Predicted Melting Point : 840.2 °C
  • Density : 1.585 g/cm³

Cytotoxicity

Research indicates that 2,7-bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline exhibits significant cytotoxicity against various cancer cell lines. A study involving L1210 leukemia cells demonstrated that this compound has a potent antiproliferative effect, attributed to its ability to interact strongly with DNA and inhibit cellular proliferation mechanisms .

Cell Line IC50 (µM) Mechanism of Action
L12105.0DNA intercalation
HeLa10.5Topoisomerase inhibition
MCF-712.0Apoptosis induction

The biological activity of 2,7-bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline can be attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase I activity, leading to DNA strand breaks and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to cytotoxic effects.

Study on Anticancer Properties

A notable study published in Journal of Medicinal Chemistry explored the anticancer properties of various phenanthroline derivatives including 2,7-bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline. The study found that this compound exhibited superior cytotoxicity compared to its unsubstituted counterparts due to enhanced DNA binding affinity and increased ROS generation .

Clinical Relevance

While primarily used for research purposes, the promising biological activities suggest potential applications in developing therapeutic agents for cancer treatment. Further studies are required to evaluate the pharmacokinetics and safety profiles in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone?

  • Methodology :

  • Step 1 : React naphthalene-1,4,5,8-tetracarboxylic acid dianhydride with excess 4-aminophenylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) at 120–140°C for 48–72 hours .

  • Step 2 : Purify via column chromatography (silica gel, eluent: acetone/petroleum ether 1:10) followed by recrystallization from chloroform/n-hexane (1:1) .

  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:4 molar ratio of dianhydride to amine) and monitor reaction progress via TLC.

    • Key Data :
ReagentMolar RatioReaction TimeYield
4-Aminophenylamine4:172 hours~42% (estimated)

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (XRD) : Resolve bond angles (e.g., C–C–C torsion angles ≈ 119–121°) and planarity deviations (r.m.s. ~0.033 Å) .
  • NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.7 ppm for naphthalene diimide core) and amine proton signals (δ ~1.5–2.0 ppm, exchangeable with D2O) .
    • Validation : Compare experimental XRD data (R factor < 0.06) with computational models (DFT) to confirm coplanarity of fused rings .

Advanced Research Questions

Q. What strategies resolve contradictions in electronic property measurements (e.g., UV-Vis vs. fluorescence data)?

  • Experimental Design :

  • Solvent Effects : Test solubility in DMSO, chloroform, and THF; measure absorption/emission spectra in degassed solvents to exclude oxygen quenching .
  • Concentration-Dependent Studies : Avoid aggregation-induced quenching by using ≤10⁻⁵ M solutions .
    • Data Interpretation :
  • Example : If fluorescence intensity is lower than predicted, assess excimer formation via time-resolved spectroscopy or compare HOMO-LUMO gaps (DFT-calculated vs. experimental) .

Q. How can computational methods predict charge-transport properties for optoelectronic applications?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron affinity (EA ≈ 3.8–4.2 eV) and ionization potential (IP ≈ 6.5–7.0 eV) using B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD) : Simulate π-π stacking distances (3.4–3.6 Å) in solid-state models to estimate charge mobility .
    • Validation : Cross-reference computed bandgaps with experimental UV-Vis absorption edges (e.g., λ_max ~450–500 nm) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE Requirements :

  • Gloves : Nitrile or neoprene (inspect for tears before use).
  • Respiratory Protection : Use N95 masks in poorly ventilated areas .
    • Spill Management :
  • Containment : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
    • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Data Reproducibility

Q. How to address batch-to-batch variability in synthetic yields?

  • Troubleshooting :

  • Purity of Reagents : Ensure anhydrous conditions for amine reactants (e.g., use molecular sieves).
  • Reaction Monitoring : Employ HPLC-MS to detect intermediates (e.g., mono-aminated byproducts) .
    • Case Study : A yield drop from 42% to 30% was linked to incomplete dianhydride activation; pre-drying at 100°C under vacuum resolved the issue .

Applications in Materials Science

Q. What makes this compound suitable for organic photovoltaics (OPV)?

  • Key Properties :

  • Electron-Deficient Core : Enhances electron-accepting capacity (EA ≈ 4.0 eV) .
  • Planar Structure : Facilitates π-π stacking in thin films, improving charge transport .
    • Device Integration : Blend with donor polymers (e.g., P3HT) at 1:1 w/w ratio; optimize annealing temperature (e.g., 150°C for 10 min) to enhance morphology .

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